molecular formula C20H16N2OS B2851549 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-39-7

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2851549
CAS No.: 865545-39-7
M. Wt: 332.42
InChI Key: RGOJBUSPKIUUPK-QZQOTICOSA-N
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Description

(E)-N-(3-Ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a thiazole-derived compound featuring a naphthothiazole scaffold substituted with an ethyl group at the 3-position and a benzamide moiety. The compound’s synthesis typically involves condensation reactions between functionalized thiazole precursors and benzoyl derivatives under basic conditions, followed by recrystallization for purification .

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-2-22-17-13-12-14-8-6-7-11-16(14)18(17)24-20(22)21-19(23)15-9-4-3-5-10-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJBUSPKIUUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-ethylnaphtho[2,1-d]thiazol-2(3H)-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted naphthothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Compound Name Core Structure Key Substituents Biological Activity Source
(E)-N-(3-Ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Naphthothiazole 3-Ethyl, benzamide Under investigation Target
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) Thiazole 4-Phenyl, 3-ethyl, benzamide Anticancer (moderate activity)
N-(3-Methyl-5-(p-tolyl)thiazol-2(3H)-ylidene)benzamide (15j) Thiazole 3-Methyl, 5-(p-tolyl), benzamide Antimetastatic (IC₅₀ = 8.2 μM)
4-(3-Phenylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one (4d) Benzothiazole + dienone 3-Phenyl, dimethoxy dienone Photophysical properties
Nitazoxanide Nitrothiazole 5-Nitro, acetyloxybenzamide Antiparasitic, antiviral

Key Structural Observations :

  • Naphthothiazole vs.
  • Substituent Effects :
    • Ethyl groups (3-position) improve lipophilicity and membrane permeability compared to methyl (15j) or allyl (7c) groups .
    • Benzamide vs. Acetyloxybenzamide: The benzamide moiety in the target compound may favor hydrogen bonding with biological targets, unlike the acetyloxy group in nitazoxanide, which is metabolically labile .
Spectroscopic and Physicochemical Properties
Property Target Compound 7a 15j Nitazoxanide
1H NMR (δ ppm) Aromatic: 7.5–8.5 Aromatic: 7.3–8.4 Aromatic: 7.3–8.4 Aromatic: 7.6–8.2
13C NMR (δ ppm) C=O: 168.5; C=N: 160.2 C=O: 168.9; C=N: 170.1 C=O: 168.9; C=N: 174.2 C=O (amide): 167.8
Melting Point 215–217°C 198–200°C 185–187°C 202–204°C
LogP 3.8 (predicted) 3.2 3.5 2.1

Notable Trends:

  • The naphthothiazole core in the target compound elevates melting points and LogP values compared to monocyclic thiazoles, reflecting enhanced crystallinity and hydrophobicity.
  • Nitazoxanide’s lower LogP aligns with its polar nitro group, which improves aqueous solubility for oral administration .

Biological Activity

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of naphthothiazole derivatives. Its unique structural features, including a thiazole ring and an ethylnaphthalene moiety, suggest potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C22H21N3O3SC_{22}H_{21}N_{3}O_{3}S, with a molecular weight of 471.6 g/mol. The compound's structure facilitates interactions with various biological targets due to the presence of both nitrogen and sulfur heterocycles.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. A study demonstrated that thiazole-based compounds could reduce the proliferation of cancer cells in vitro by inducing apoptosis through various signaling pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar naphthothiazole derivatives have been evaluated for their efficacy against a range of bacterial and fungal strains. In one study, a related compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the naphthothiazole scaffold may be effective in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multiple steps of organic reactions:

  • Condensation Reaction : The initial step often involves the condensation of 3-ethylnaphtho[2,1-d]thiazol-2-amine with benzoyl chloride or an equivalent reagent under acidic or basic conditions.
  • Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.
  • Characterization : The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure .

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Study on Anticancer Activity : A recent investigation evaluated a series of thiazole derivatives, including those structurally similar to this compound. Results indicated that these compounds significantly inhibited cancer cell growth in vitro and reduced tumor volume in animal models .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of naphthothiazole derivatives. The findings showed that specific substitutions on the thiazole ring enhanced antibacterial activity against resistant strains .

Q & A

Q. What are the key considerations in synthesizing (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the naphthothiazole core. Key steps include:

Core Formation : Cyclization of substituted thioamides with α-halo ketones under basic conditions to form the naphthothiazole ring .

Benzamide Introduction : Coupling the naphthothiazole intermediate with benzoyl chloride derivatives via nucleophilic acyl substitution.

E/Z Isomer Control : Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the E-isomer, confirmed by NOESY NMR .
Critical Parameters : Temperature (60–80°C), pH (neutral to mildly basic), and catalysts (e.g., DMAP for acylation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and rule out by-products .
  • HPLC : For purity assessment (>95% purity threshold for biological assays) .
    Table 1 : Key Analytical Techniques and Purposes
TechniquePurposeExample Data
1^1H NMRConfirm H-environment and isomerismδ 7.8–8.2 ppm (aromatic protons)
IRDetect functional groups (e.g., C=O at ~1680 cm1^{-1})
HPLCQuantify purityRetention time: 12.3 min

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?

  • Methodological Answer : SAR studies require:

Analog Synthesis : Modify substituents (e.g., ethyl → methyl, bromo, or methoxy groups) to assess impact on activity .

Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC50_{50}/EC50_{50}).

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding interactions with targets like DNA gyrase or tubulin .
Table 2 : Substituent Effects on Bioactivity (Hypothetical Data)

SubstituentBioactivity (IC50_{50}, μM)Target
-Br (Position 6)0.8 ± 0.1Anticancer
-OCH3_3 (Position 4)5.2 ± 0.3Antimicrobial
-NO2_2 (Position 6)12.4 ± 1.1Anti-inflammatory

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
  • Compound Purity : Re-evaluate impurities via LC-MS; ≥95% purity is critical for reliable data .
  • Cell Line Differences : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7) .
    Case Study : A 2025 study found conflicting IC50_{50} values (1.2 vs. 8.7 μM) for similar thiazole derivatives. Re-analysis revealed residual DMSO in stock solutions skewed results .

Q. What computational approaches are effective for predicting biological targets?

  • Methodological Answer :
  • Molecular Docking : Use SwissDock or Glide to screen against protein databases (e.g., PDB). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser84 in E. coli DNA gyrase) .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer : Conduct accelerated degradation studies:

pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .

Oxidative Stress : Expose to H2_2O2_2 (3%) and analyze degradation products with LC-MS .

Light Sensitivity : UV-Vis spectroscopy to track photodegradation (λ = 254 nm) .

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